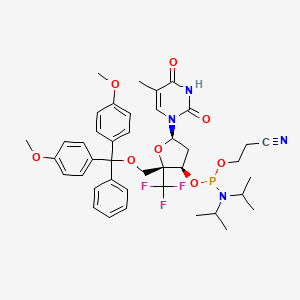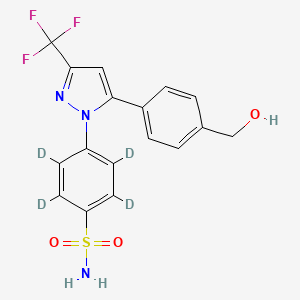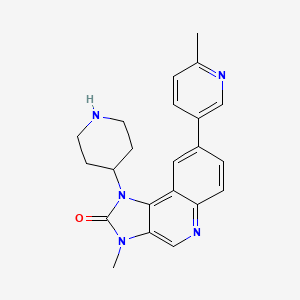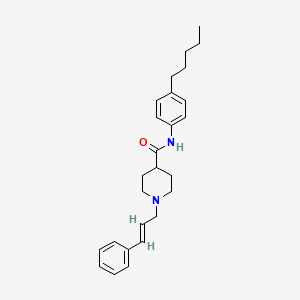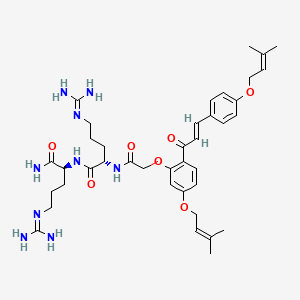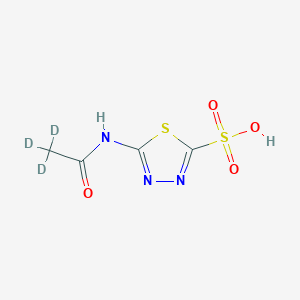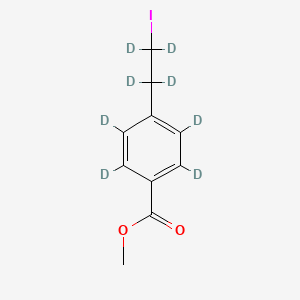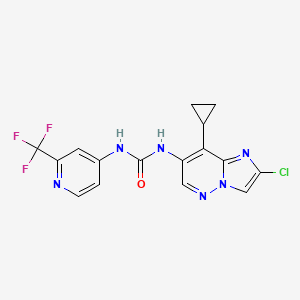
Vinpocetine-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vinpocetine-d5 is a deuterated form of vinpocetine, a synthetic derivative of the vinca alkaloid vincamine. Vinpocetine is known for its neuroprotective and cognitive-enhancing properties. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of vinpocetine, as the deuterium atoms can provide insights into the compound’s stability and behavior in biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Vinpocetine-d5 involves the incorporation of deuterium atoms into the vinpocetine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of vinpocetine can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Deuterium Exchange Reactions: Conducting deuterium exchange reactions under controlled conditions to achieve the desired level of deuteration.
Purification: Using techniques such as chromatography to purify the final product and remove any impurities or unreacted starting materials.
化学反应分析
Types of Reactions
Vinpocetine-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in the molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of this compound.
科学研究应用
Vinpocetine-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: The deuterium atoms in this compound allow researchers to study the metabolic pathways and stability of vinpocetine in biological systems.
Neuroprotection Research: this compound is used to investigate the neuroprotective effects of vinpocetine and its potential therapeutic applications in neurological disorders.
Cognitive Enhancement Studies: Researchers use this compound to study the cognitive-enhancing properties of vinpocetine and its potential use in treating cognitive impairments.
Drug Development: this compound is used in the development of new drugs and formulations that leverage the beneficial properties of vinpocetine.
作用机制
Vinpocetine-d5 exerts its effects through multiple mechanisms, including:
Inhibition of Phosphodiesterase Type 1 (PDE1): This leads to increased levels of cyclic adenosine monophosphate (cAMP) in the brain, enhancing neuronal signaling and improving memory and learning processes.
Anti-inflammatory and Antioxidant Effects: This compound inhibits the expression of nuclear factor kappa B (NF-κB), reducing inflammation and oxidative stress.
Neuroprotection: This compound protects neurons from damage by modulating calcium influx and stabilizing cell membranes.
相似化合物的比较
Vinpocetine-d5 is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies. Similar compounds include:
Vinpocetine: The non-deuterated form, widely used for its neuroprotective and cognitive-enhancing properties.
Vincamine: The parent compound from which vinpocetine is derived, used for similar therapeutic purposes.
Apovincaminic Acid: A metabolite of vinpocetine with similar pharmacological properties.
This compound stands out due to its enhanced stability and ability to provide detailed insights into the metabolic pathways of vinpocetine, making it a valuable tool in scientific research.
属性
分子式 |
C22H26N2O2 |
|---|---|
分子量 |
355.5 g/mol |
IUPAC 名称 |
1,1,2,2,2-pentadeuterioethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate |
InChI |
InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22+/m1/s1/i2D3,4D2 |
InChI 键 |
DDNCQMVWWZOMLN-FEGSZYOMSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C[C@@]2(CCCN3[C@@H]2C4=C(CC3)C5=CC=CC=C5N14)CC |
规范 SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


